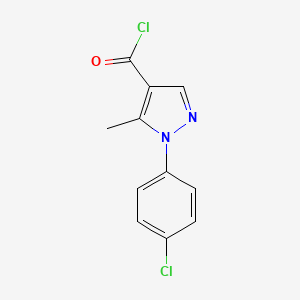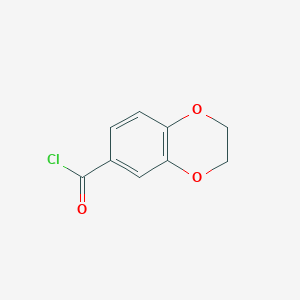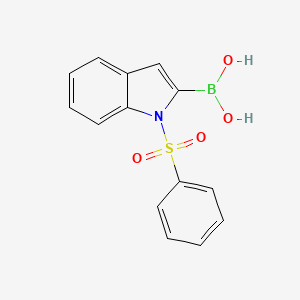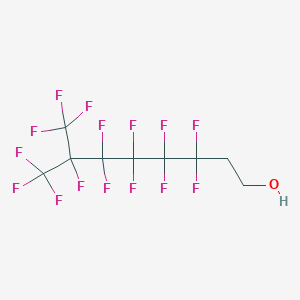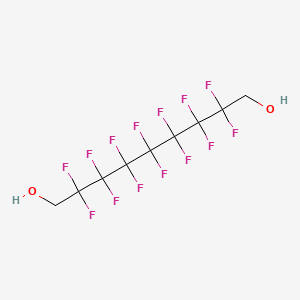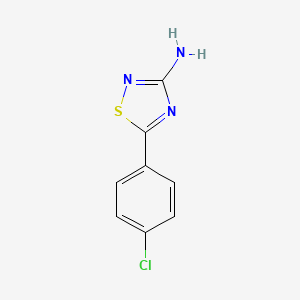
5-(4-Chlorophenyl)-1,2,4-thiadiazol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “5-(4-Chlorophenyl)-1,2,4-thiadiazol-3-amine” is a chemical compound with potential applications in various fields12. However, the specific details about this compound are not readily available in the literature.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a related compound, “5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide” was synthesized starting from 4-chlorobenzoic acid in a six-step process3.Molecular Structure Analysis
The molecular structure of a similar compound, “5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole”, has been reported1. It was characterized by various spectroscopic techniques (FT-IR, NMR, and HRMS) and single-crystal X-ray diffraction1.
Chemical Reactions Analysis
The specific chemical reactions involving “5-(4-Chlorophenyl)-1,2,4-thiadiazol-3-amine” are not readily available in the literature. However, the reactions were monitored by thin layer chromatography2.Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(4-Chlorophenyl)-1,2,4-thiadiazol-3-amine” are not explicitly mentioned in the literature. However, a related compound, “5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole”, was characterized by various spectroscopic techniques and single-crystal X-ray diffraction1.科学研究应用
1. Antiviral Research
- Method : The compound was synthesized from 4-chlorobenzoic acid through a six-step process, which included esterification, hydrazination, salt formation, cyclization, conversion into sulfonyl chloride, and finally, nucleophilic attack of the amines .
- Results : The bioassay tests showed that certain derivatives of the compound possessed anti-tobacco mosaic virus activity .
2. Structural Analysis
- Method : The structural geometry (bond lengths, bond angles, and torsion angles), the electronic properties of mono and dimeric forms of the compound were calculated using the density functional theory (DFT) method .
- Results : The calculated structural and geometrical results were in good agreement with the experimental X-ray crystal structure data . The compound exhibited n→π* UV absorption peak of UV cutoff edge, and a great magnitude of the first-order hyperpolarizability was observed .
3. Antifungal and Herbicidal Properties
- Application : Sulfonamide derivatives, such as “5-(4-Chlorophenyl)-1,2,4-thiadiazol-3-amine”, have been reported to possess antifungal and herbicidal properties for potential agricultural applications .
- Method : The compound is synthesized and then tested for its antifungal and herbicidal properties. The exact methods and procedures can vary depending on the specific fungi or weeds being targeted .
- Results : While the exact results can vary, the compound has shown promise in controlling certain types of fungi and weeds .
4. Material Science
- Application : Polysulfones, a family of high-performance thermoplastics, are known for their toughness and stability at high temperatures. Technically used polysulfones contain an aryl-SO2-aryl subunit . “5-(4-Chlorophenyl)-1,2,4-thiadiazol-3-amine” could potentially be used in the synthesis of these materials.
- Method : The compound could be incorporated into the polymer chain during the polymerization process .
- Results : The resulting polysulfone materials would be expected to exhibit the characteristic toughness and high-temperature stability of this class of polymers .
5. Anticonvulsant Activity
- Application : Certain 1,3,4-thiadiazoles have been reported to possess anticonvulsant properties . As a derivative of 1,3,4-thiadiazole, “5-(4-Chlorophenyl)-1,2,4-thiadiazol-3-amine” could potentially be used in the development of new anticonvulsant drugs .
- Method : The compound could be synthesized and then tested for its anticonvulsant properties using standard preclinical seizure models .
- Results : While the exact results can vary, the compound could show promise in controlling seizures .
6. Antibacterial Properties
- Application : Some 1,3,4-thiadiazoles have shown antibacterial properties . “5-(4-Chlorophenyl)-1,2,4-thiadiazol-3-amine” could potentially be used in the development of new antibacterial drugs .
- Method : The compound could be synthesized and then tested for its antibacterial properties using standard microbiological techniques .
- Results : While the exact results can vary, the compound could show promise in inhibiting the growth of certain bacteria .
安全和危害
The specific safety and hazards associated with “5-(4-Chlorophenyl)-1,2,4-thiadiazol-3-amine” are not readily available in the literature. However, a related compound, “5-(4-Chlorophenyl)isoxazole-3-carboxylic acid”, is considered hazardous by the 2012 OSHA Hazard Communication Standard5.
未来方向
The future directions for “5-(4-Chlorophenyl)-1,2,4-thiadiazol-3-amine” are not explicitly mentioned in the literature. However, there is ongoing research in the field of multicomponent synthesis of pyranopyrazoles6, which could potentially provide insights into future directions for this compound.
Please note that the information provided is based on the available literature and may not be fully comprehensive or accurate for “5-(4-Chlorophenyl)-1,2,4-thiadiazol-3-amine”. Further research and studies are needed to provide a more detailed analysis of this compound.
属性
IUPAC Name |
5-(4-chlorophenyl)-1,2,4-thiadiazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3S/c9-6-3-1-5(2-4-6)7-11-8(10)12-13-7/h1-4H,(H2,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSZVIZTUWVCFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NS2)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383383 |
Source


|
| Record name | 5-(4-chlorophenyl)-1,2,4-thiadiazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)-1,2,4-thiadiazol-3-amine | |
CAS RN |
89894-30-4 |
Source


|
| Record name | 5-(4-chlorophenyl)-1,2,4-thiadiazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


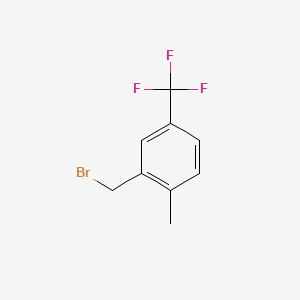
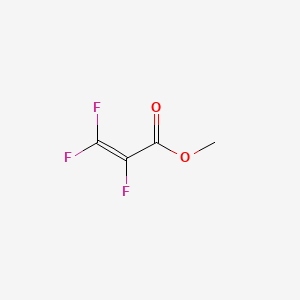
![1-[2-Nitro-4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1351020.png)
![N-[2-nitro-4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B1351021.png)
![5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B1351024.png)


